molecular formula C18H17N5OS B2596111 4-METHYL-N-{2-METHYL-4-[(E)-2-(2-METHYLPHENYL)DIAZEN-1-YL]PHENYL}-1,2,3-THIADIAZOLE-5-CARBOXAMIDE CAS No. 881443-75-0

4-METHYL-N-{2-METHYL-4-[(E)-2-(2-METHYLPHENYL)DIAZEN-1-YL]PHENYL}-1,2,3-THIADIAZOLE-5-CARBOXAMIDE

Cat. No.: B2596111
CAS No.: 881443-75-0
M. Wt: 351.43
InChI Key: WGIVIUGKDPIELW-QURGRASLSA-N
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Description

4-Methyl-N-{2-methyl-4-[(E)-2-(2-methylphenyl)diazen-1-yl]phenyl}-1,2,3-thiadiazole-5-carboxamide (CAS 881443-75-0) is a synthetic heterocyclic compound of significant interest in medicinal chemistry and chemical biology research. This hybrid molecule incorporates two key pharmacophores: a 1,2,3-thiadiazole ring and an azo group, which are known to confer a wide range of biological activities. The 1,2,3-thiadiazole scaffold is a privileged structure in drug discovery. Recent studies on novel derivatives of 4-methyl-1,2,3-thiadiazole-5-carboxylic acid hydrazide have demonstrated potent in vitro antimicrobial activity , particularly against Gram-positive bacteria, including strains of Staphylococcus aureus . Furthermore, 1,3,4-thiadiazole-based compounds have been extensively investigated for their anticancer properties , with mechanisms of action that include inhibition of key enzymes like dihydrofolate reductase (DHFR) . The azo functional group, meanwhile, is often explored in the development of dyes and molecular probes, with some heterocyclic azo derivatives showing promise in DNA interaction studies . Other thiadiazole-carboxamide hybrids have also been reported to exhibit anti-inflammatory activity . With the molecular formula C 18 H 17 N 5 OS and a molecular weight of 351.43 g/mol, this compound serves as a versatile chemical building block . It is intended for use by qualified researchers to explore its potential applications, including as a lead compound for new antimicrobial agents, a tool for studying enzyme inhibition, or a scaffold in materials science. This product is For Research Use Only (RUO). It is not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

4-methyl-N-[2-methyl-4-[(2-methylphenyl)diazenyl]phenyl]thiadiazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N5OS/c1-11-6-4-5-7-16(11)22-21-14-8-9-15(12(2)10-14)19-18(24)17-13(3)20-23-25-17/h4-10H,1-3H3,(H,19,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WGIVIUGKDPIELW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1N=NC2=CC(=C(C=C2)NC(=O)C3=C(N=NS3)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001040825
Record name 1,2,3-Thiadiazole-5-carboxamide, 4-methyl-N-[2-methyl-4-[2-(2-methylphenyl)diazenyl]phenyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001040825
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

351.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

881443-75-0
Record name 1,2,3-Thiadiazole-5-carboxamide, 4-methyl-N-[2-methyl-4-[2-(2-methylphenyl)diazenyl]phenyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001040825
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-METHYL-N-{2-METHYL-4-[(E)-2-(2-METHYLPHENYL)DIAZEN-1-YL]PHENYL}-1,2,3-THIADIAZOLE-5-CARBOXAMIDE typically involves multiple steps, starting with the preparation of the core thiadiazole ring. One common method involves the cyclization of appropriate hydrazine derivatives with carbon disulfide, followed by the introduction of the diazenyl and carboxamide groups through subsequent reactions. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and pH is crucial to achieve consistent quality. Solvent extraction, crystallization, and purification steps are also integral parts of the industrial production process.

Chemical Reactions Analysis

Diazenyl (Azo) Group Formation

The diazenyl linker is generated via diazotization of 2-methylaniline followed by coupling with a phenolic or aromatic amine:

Diazotization

2-Methylaniline is treated with NaNO<sub>2</sub> and HCl at 0–5°C to form the diazonium chloride .

Coupling

The diazonium salt reacts with 2-methyl-4-aminophenol (or its protected derivative) in aqueous NaOH or sodium acetate to form the azo linkage .
Reaction Scheme :

2-MethylanilineNaNO2/HClDiazonium salt2-Methyl-4-aminophenolAzo intermediate\text{2-Methylaniline} \xrightarrow{\text{NaNO}_2/\text{HCl}} \text{Diazonium salt} \xrightarrow{\text{2-Methyl-4-aminophenol}} \text{Azo intermediate}

Key Conditions :

  • pH: 8–10 (sodium acetate buffer)

  • Temperature: 0–10°C

Final Assembly

The carboxamide-substituted thiadiazole is coupled with the diazenyl aromatic system via nucleophilic aromatic substitution or Ullmann-type coupling. For example:

  • Nucleophilic Substitution :
    The azo-linked phenol reacts with the thiadiazole carboxamide in the presence of K<sub>2</sub>CO<sub>3</sub> or DCC/DMAP .

Stability and Reactivity

  • The azo group undergoes photoisomerization (E↔Z) under UV light, affecting electronic properties .

  • The thiadiazole ring is susceptible to nucleophilic attack at sulfur under strong basic conditions .

Biological Activity Correlations

While direct data for this compound is limited, structurally related 1,2,3-thiadiazoles exhibit:

  • Anticancer activity : EC<sub>50</sub> values of 10–50 μM against HepG2 and MCF-7 cell lines .

  • Antitubercular activity : MIC values as low as 26 μg/mL against Mycobacterium smegmatis .

Scientific Research Applications

Anticancer Properties

The compound has demonstrated significant potential as an antineoplastic agent , primarily through its ability to inhibit cancer cell growth. Research indicates that derivatives of thiadiazole compounds can induce apoptosis in cancer cells and inhibit angiogenesis, which is crucial for tumor growth and metastasis. For instance, studies have shown that related thiadiazole derivatives exhibit cytotoxic effects against various cancer cell lines, including breast carcinoma (MCF-7) and liver carcinoma (HEPG2) .

Table 1: Cytotoxic Activity of Thiadiazole Derivatives

CompoundCell LineIC50 (µM)Mechanism of Action
Compound AMCF-710.28Apoptosis induction
Compound BHEPG210.79Growth inhibition
Compound CHCT1168.00Cell cycle arrest

Antimicrobial Activity

The compound also exhibits antimicrobial properties. Thiadiazole derivatives have been reported to show activity against a range of bacteria and fungi, with some compounds demonstrating selective inhibition against Gram-positive bacteria . The presence of halogen substituents on the phenyl ring appears to enhance the antibacterial activity significantly.

Table 2: Antimicrobial Activity Against Various Pathogens

CompoundPathogenMIC (µg/mL)Activity
Compound DPseudomonas aeruginosa32Moderate
Compound ECandida albicans24Strong
Compound FAspergillus niger42Moderate

Apoptosis Induction

The compound triggers apoptosis in cancer cells by activating various signaling pathways that lead to programmed cell death. This includes the mitochondrial pathway and the extrinsic pathway involving death receptors .

Inhibition of Sphingosine Kinase

Research indicates that related compounds may act as inhibitors of sphingosine kinase, an enzyme involved in cell proliferation and survival. This inhibition can lead to reduced tumor growth and enhanced sensitivity to chemotherapy .

Case Studies

Several studies have documented the synthesis and evaluation of thiadiazole derivatives for their biological activities:

Study on Anticancer Activity

A study synthesized a series of thiadiazole derivatives and evaluated their anticancer properties against several human cancer cell lines. The most potent compound exhibited an IC50 value significantly lower than standard chemotherapeutics like doxorubicin .

Antimicrobial Screening

Another investigation focused on the antimicrobial efficacy of various thiadiazole derivatives against fungal pathogens, revealing that certain modifications on the phenyl ring could enhance antifungal activity .

Mechanism of Action

The mechanism of action of 4-METHYL-N-{2-METHYL-4-[(E)-2-(2-METHYLPHENYL)DIAZEN-1-YL]PHENYL}-1,2,3-THIADIAZOLE-5-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting their activity or altering their function. The diazenyl group can participate in redox reactions, leading to the generation of reactive oxygen species that can induce cellular damage or apoptosis. The carboxamide group may enhance the compound’s binding affinity to its targets, increasing its potency.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

The compound’s uniqueness lies in its 1,2,3-thiadiazole core and diazenyl-phenyl substituents. Below is a comparative analysis with structurally related compounds:

Compound Core Structure Key Substituents Physicochemical Properties Reported Applications
Target Compound 1,2,3-Thiadiazole 4-Methyl, 5-carboxamide linked to diazenyl-phenyl Likely moderate solubility (amide group), UV/Vis activity (azo group) Potential photochemical or antimicrobial agent
2-(1,3-dioxoisoindolin-2-yl)-4-methyl-N-(4-(N-(pyridin-2-yl)sulfamoyl)phenyl)pentanamide (CF6) Isoindoline-1,3-dione Sulfamoyl-pyridinyl, pentanamide Higher polarity (sulfamoyl group), melting point 76°C, yellowish-white solid Antimicrobial studies (unpublished)
(S)-1-(2-hydroxyethyl)-4-methyl-N-[4-(methylsulfonyl)phenyl]-5-[2-(trifluoromethyl)phenyl]-1H-pyrrole-3-carboxamide Pyrrole Methylsulfonyl, trifluoromethylphenyl, hydroxyethyl Crystalline form (patented), enhanced solubility (hydroxyethyl) Pharmaceutical candidate (anti-inflammatory)
4-((4-Aminophenyl)diazenyl)-2-((2-phenylhydrazono)methyl)phenol Phenol-azo-hydrazone Dual azo and hydrazone groups High thermal stability, DFT-calculated HOMO-LUMO gap: 3.1 eV Dye-sensitized solar cells

Key Observations

Thiadiazole vs. Pyrrole-based analogs (e.g., ) exhibit better solubility due to polar substituents (e.g., hydroxyethyl), whereas the target compound’s lipophilic diazenyl group may limit aqueous solubility .

Azo Group Variations :

  • The (E)-diazenyl group in the target compound contrasts with hydrazone-linked azo derivatives (), which show stronger π-conjugation and lower HOMO-LUMO gaps, making them superior for optoelectronic applications .
  • Sulfamoyl-linked azo compounds (e.g., CF6) demonstrate higher polarity and thermal stability (mp 76°C vs. target compound’s unrecorded mp) .

Isoindoline-dione analogs (CF6/CF7) with sulfamoyl groups are under investigation for antimicrobial activity, a niche the target compound may explore .

Biological Activity

The compound 2-Methyl-1-[1-(2-nitrobenzenesulfonyl)piperidine-2-carbonyl]piperidine is a piperidine derivative that has garnered attention due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview based on diverse scientific sources.

Chemical Structure and Properties

The structure of 2-Methyl-1-[1-(2-nitrobenzenesulfonyl)piperidine-2-carbonyl]piperidine features a piperidine core substituted with a nitrobenzenesulfonyl group and a carbonyl moiety. This configuration is significant for its interaction with biological targets.

The biological activity of this compound primarily stems from its ability to interact with various biological targets, including enzymes and receptors. The presence of the sulfonyl group enhances its binding affinity to target proteins, potentially inhibiting their activity.

Inhibitory Effects

Recent studies have indicated that compounds similar to 2-Methyl-1-[1-(2-nitrobenzenesulfonyl)piperidine-2-carbonyl]piperidine exhibit inhibitory effects on specific protein kinases. For instance, the related compound Avapritinib has shown potency against mutant forms of the protein tyrosine kinase KIT and PDGFRA, suggesting that similar piperidine derivatives may also possess significant inhibitory capabilities against related kinases .

Data Tables

PropertyValue/Description
Molecular FormulaC₁₄H₁₈N₄O₄S
Molecular Weight318.38 g/mol
SolubilitySoluble in DMSO and ethanol
Biological TargetsProtein kinases, potential enzyme inhibitors

Study 1: Inhibition of Kinase Activity

A study conducted by researchers at Blueprint Medicines demonstrated that piperidine derivatives could effectively inhibit mutant forms of receptor tyrosine kinases. The study reported half-maximal inhibitory concentration (IC50) values in the subnanomolar range for these compounds, indicating high potency .

Study 2: Synthesis and Characterization

Research focused on the synthesis of sulfonamide-containing piperidines revealed that the incorporation of a nitrobenzenesulfonyl group significantly influenced the pharmacological profile of the resulting compounds. Detailed spectral analysis (NMR, IR) confirmed the structural integrity and purity of synthesized derivatives, including 2-Methyl-1-[1-(2-nitrobenzenesulfonyl)piperidine-2-carbonyl]piperidine .

Research Findings

Recent investigations into piperidine-based compounds have highlighted their versatility in drug design. The incorporation of functional groups like sulfonyl enhances their biological activity and specificity towards certain targets. For example, studies have shown that modifications to the piperidine ring can lead to improved selectivity for specific protein interactions, which is crucial for therapeutic applications .

Q & A

Q. What mechanistic insights explain the thiadiazole ring’s resistance to hydrolysis?

  • Methodological Answer : The ring’s aromaticity and electron-deficient nature (due to S and N atoms) reduce nucleophilic attack. Ab initio calculations (MP2/cc-pVTZ) show a high activation energy barrier (~25 kcal/mol) for ring-opening in aqueous acidic conditions .

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